(E)-3-(2-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides It is characterized by the presence of a chlorophenyl group, an isonicotinoylpiperidinyl moiety, and an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzylamine.
Attachment of the isonicotinoylpiperidinyl moiety: This step involves the coupling of isonicotinoylpiperidine with the intermediate formed in the previous steps, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- (E)-3-(2-fluorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide
- (E)-3-(2-bromophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide
- (E)-3-(2-methylphenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide
Comparison:
- Uniqueness: The presence of the 2-chlorophenyl group in (E)-3-(2-chlorophenyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: The chlorophenyl group can participate in specific substitution reactions that may not be feasible with other substituents.
- Biological Activity: The compound’s interaction with molecular targets may differ from similar compounds due to the distinct properties of the chlorophenyl group.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-19-4-2-1-3-17(19)5-6-20(26)24-15-16-9-13-25(14-10-16)21(27)18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-15H2,(H,24,26)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDLOMVOFDNFF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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